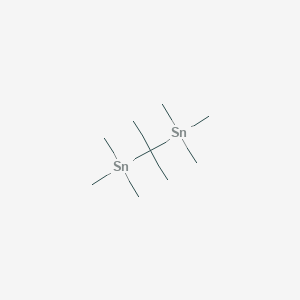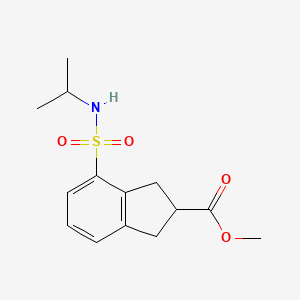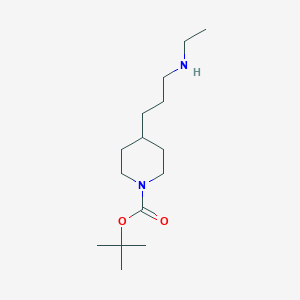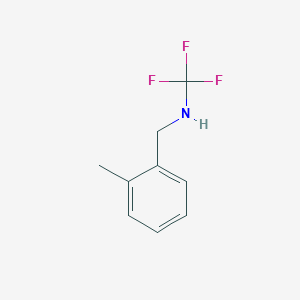![molecular formula C12H11BrN2O4 B13964160 5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)
5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a brominated pyridine ring, an imino group, and a dioxane ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Brominated Pyridine Ring: The starting material, 5-bromopyridine-3-boronic acid, is synthesized through a bromination reaction of pyridine.
Imination Reaction: The brominated pyridine is then subjected to an imination reaction with formaldehyde to form the imino group.
Formation of the Dioxane Ring: The final step involves the cyclization of the intermediate with dimethyl malonate under acidic conditions to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The imino group can be reduced to an amine, or oxidized to a nitro group under specific conditions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a brominated pyridine ring, an imino group, and a dioxane ring. This structural complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H11BrN2O4 |
|---|---|
Molekulargewicht |
327.13 g/mol |
IUPAC-Name |
5-[(5-bromopyridin-3-yl)iminomethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)9(11(17)19-12)6-15-8-3-7(13)4-14-5-8/h3-6,9H,1-2H3 |
InChI-Schlüssel |
VFKUAYCQOZFTDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(C(=O)O1)C=NC2=CC(=CN=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


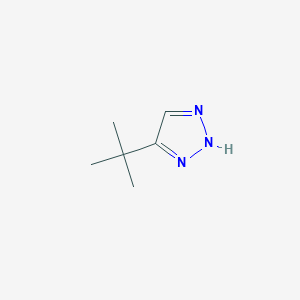
![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)

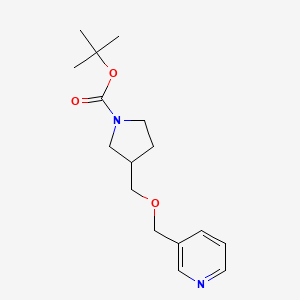
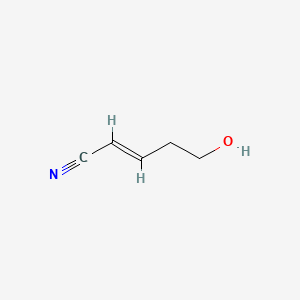
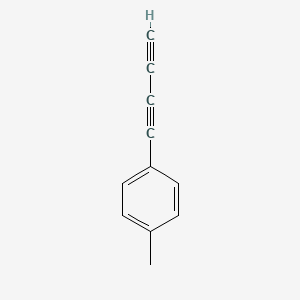
![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)

